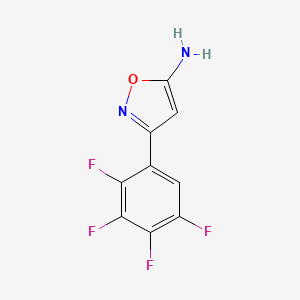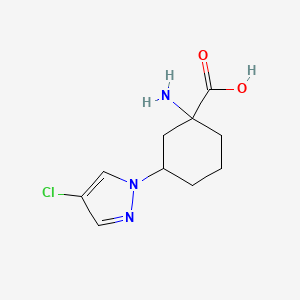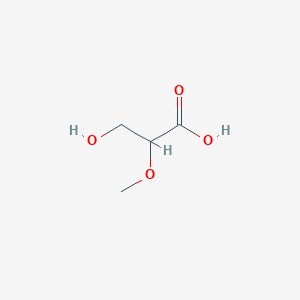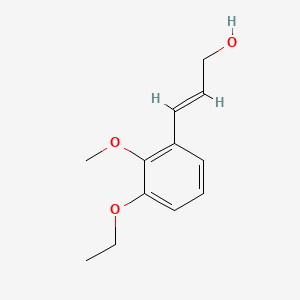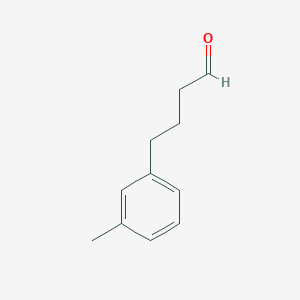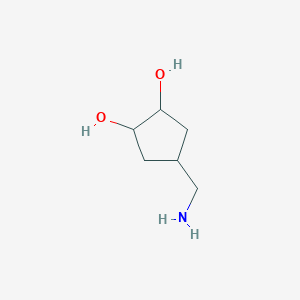
4-(Aminomethyl)cyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)cyclopentane-1,2-diol is an organic compound with the molecular formula C6H13NO2 It features a cyclopentane ring substituted with an aminomethyl group and two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)cyclopentane-1,2-diol using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
Another method involves the reductive amination of cyclopentane-1,2-dione with formaldehyde and ammonia. This reaction proceeds under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems allows for efficient large-scale synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)cyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclopentanone, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane derivatives.
Substitution: N-substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-diol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)cyclopentane-1,2-diol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.
Cyclopentane-1,2-dione: A diketone that can be used as a precursor for the synthesis of 4-(Aminomethyl)cyclopentane-1,2-diol.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
4-(aminomethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-3-4-1-5(8)6(9)2-4/h4-6,8-9H,1-3,7H2 |
InChI-Schlüssel |
SLAWRXBQCZSMOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C1O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


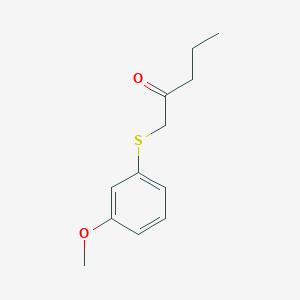
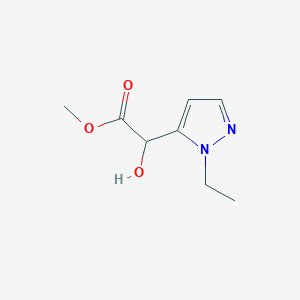
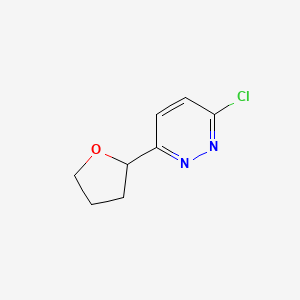
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
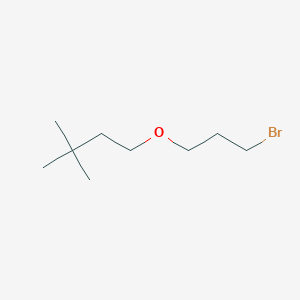
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)
